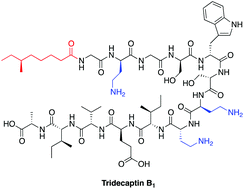Studies on tridecaptin B1, a lipopeptide with activity against multidrug resistant Gram-negative bacteria†
Organic & Biomolecular Chemistry Pub Date: 2015-05-11 DOI: 10.1039/C5OB00780A
Abstract
Previously other groups had reported that Paenibacillus polymyxa NRRL B-30507 produces SRCAM 37, a type IIA bacteriocin with antimicrobial activity against Campylobacter jejuni. Genome sequencing and isolation of antimicrobial compounds from this P. polymyxa strain show that the antimicrobial activity is due to polymyxins and tridecaptin B1. The complete structural assignment, synthesis, and antimicrobial profile of tridecaptin B1 is reported, as well as the putative gene cluster responsible for its biosynthesis. This peptide displays strong activity against multidrug resistant Gram-negative bacteria, a finding that is timely to the current problem of antibiotic resistance.

Recommended Literature
- [1] Preferential perovskite surface-termination induced high piezoresponse in lead-free in situ fabricated Cs3Bi2Br9-PVDF nanocomposites promotes biomechanical energy harvesting†
- [2] First catalytic dihydroamination of a phosphaalkyne. Crystal and molecular structure of trans-[PdCl2{P(PriNH)2CH 2But}2]
- [3] Hierarchical nanosheet-assembled yolk–shell TiO2 microspheres with improved photocatalytic activity†
- [4] Self-powered diamond/β-Ga2O3 photodetectors for solar-blind imaging
- [5] Inside front cover
- [6] Tetrapeptide–coumarin conjugate 3D networks based on hydrogen-bonded charge transfer complexes: gel formation and dye release†
- [7] Green method for the determination of Cd in rice and water samples based on electrolytic hydride generation and atomic fluorescence spectrometry
- [8] Back cover
- [9] In situ electrochemical transformation of Ni2+ to NiOOH as an effective electrode for water oxidation reaction†
- [10] Perpetuating enzymatically induced spatiotemporal pH and catalytic heterogeneity of a hydrogel by nanoparticles†










